N-(2-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}phenyl)benzamide
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Overview
Description
N-(2-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a naphthalene ring, a hydrazinecarbonyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves the condensation reaction between naphthaldehyde and hydrazinecarboxamide, followed by the reaction with benzoyl chloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N-(2-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its antibacterial properties and potential use as an enzyme inhibitor.
Industry: The compound can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. For example, in its role as a fluorescent probe, the compound binds to metal ions, resulting in a change in fluorescence intensity. This binding is often facilitated by the hydrazinecarbonyl group, which acts as a chelating agent . In antibacterial applications, the compound may inhibit the activity of bacterial enzymes, thereby preventing bacterial growth .
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds such as naphthalene-2-carboxaldehyde and naphthalene-1,8-dicarboxylic acid share structural similarities with N-(2-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE.
Hydrazones: Other hydrazone compounds, such as benzaldehyde hydrazone and acetone hydrazone, have similar functional groups.
Uniqueness
N-(2-{N’-[(E)-(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is unique due to its combination of a naphthalene ring, hydrazinecarbonyl group, and benzamide moiety. This unique structure imparts specific properties, such as its ability to act as a fluorescent probe and its potential antibacterial activity .
Properties
Molecular Formula |
C25H19N3O2 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-benzamido-N-[(E)-naphthalen-1-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C25H19N3O2/c29-24(19-10-2-1-3-11-19)27-23-16-7-6-15-22(23)25(30)28-26-17-20-13-8-12-18-9-4-5-14-21(18)20/h1-17H,(H,27,29)(H,28,30)/b26-17+ |
InChI Key |
AODJCTDKSMWSLG-YZSQISJMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N/N=C/C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NN=CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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